molecular formula C7H6Cl2N2O3 B1600935 Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate CAS No. 878650-31-8

Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate

Cat. No.: B1600935
CAS No.: 878650-31-8
M. Wt: 237.04 g/mol
InChI Key: WPKWCOJJOVQDPB-UHFFFAOYSA-N
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Description

Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate is a chemical compound with the molecular formula C7H6Cl2N2O3. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are widely used in various fields due to their diverse biological activities and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate typically involves the chlorination of pyrimidine derivatives followed by esterification. One common method involves the reaction of 2,6-dichloropyrimidine with methanol in the presence of a base to form the methoxy derivative. This is followed by the esterification of the carboxylic acid group using methanol and a suitable catalyst .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination and esterification processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Amino or thiol derivatives.

    Oxidation Products: Oxides or hydroxyl derivatives.

    Reduction Products: Amines.

    Hydrolysis Products: Carboxylic acids

Scientific Research Applications

Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its role in synthesizing pharmacologically active compounds.

    Industry: Used in the production of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA synthesis by interacting with nucleotide-binding sites, thereby exhibiting antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5-methoxypyrimidine: Similar structure but lacks the ester group.

    2,6-Dichloropyrimidine: Lacks the methoxy and ester groups.

    5-Methoxypyrimidine: Lacks the chlorine and ester groups

Uniqueness

Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate is unique due to its combination of chlorine, methoxy, and ester functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of complex molecules and a subject of interest in various research fields .

Properties

IUPAC Name

methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O3/c1-13-4-3(6(12)14-2)10-7(9)11-5(4)8/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKWCOJJOVQDPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(N=C1Cl)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30467864
Record name Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878650-31-8
Record name Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 2,6-dichloro-5-methoxy-pyrimidine-4-carbaldehyde (see Examples 6 and 7 above for methods for preparing this compound) (50 g, 0.24 mol) in methanol (1 L) and water (60 mL) was prepared. To the solution, sodium bicarbonate (400 g) was added. A 2 M solution of bromine (192 g, 1.2 mol) in methanol/water (600 mL, 9:1) was added, dropwise, to the pyrimidine solution for 45 minutes at 0° C. while stirring the mixture. The stirring was continued at the same temperature for 1 h. Later, the mixture was stirred at room temperature for 4 h. While stirring, the reaction mixture was thereafter poured onto a mixture of crushed ice (2 L), sodium bisulfite (50 g), and sodium chloride (200 g). The product was extracted with ethyl acetate (1 L×2), and the combined organic layer was dried over sodium sulfate and filtered. Evaporation of the solvent under reduced pressure produced a thick material, which was then solidified on long standing. This produced the title compound (50.8 g, 87% yield); LC-MS 238 (m+1); HPLC (95% acetonitrile buffered with 0.1% v/v acetic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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60 mL
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400 g
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solution
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192 g
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600 mL
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50 g
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Reaction Step Six
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200 g
Type
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Reaction Step Six
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1 L
Type
solvent
Reaction Step Seven
Yield
87%

Synthesis routes and methods II

Procedure details

The 2,6-dichloro-5-methoxy-pyrimidine-4-carbaldehyde crude material (32.5 mmol), prepared by Example 7, was cooled to 0° C. in an ice/water bath. It was assumed that approximately 60 mL of methanol was still present in the crude material. Additional methanol (60 mL) and water (13 mL) was added to the chilled crude material. Solid sodium bicarbonate (54.7 g) was added, and the solution stirred vigorously. A 2 M solution of bromine (81.4 mL, 163 mmol) in methanol and water (9:1) was dropwise added to the crude material solution over 30 minutes. The reacting mixture was stirred at 0° C. for 1 h. The mixture was then removed from the ice/water bath, and the reaction monitored using GCMS. About 6 h after initiating the reaction with bromine, a mixture of Na2S2O3.5H2O (4.5 g), saturated NaCl (150 mL), and ice (400 g) was prepared and, into this, the reaction mixture was poured. This was diluted with ethyl acetate (200 mL), and additional ethyl acetate (200 mL) was used to extract the product. The combined organic phases were dried over sodium sulfate, filtered, and toluene (50 mL) was then added. The product was then concentrated on a rotary evaporator with a bath temperature of less than or equal to 25° C. Obtained was a yellow oil comprising the title compound (3.1 g, 45% yield). The title compound was not isolated from the solution.
Quantity
200 mL
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solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
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13 mL
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60 mL
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60 mL
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54.7 g
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81.4 mL
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Name
Na2S2O3.5H2O
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Reaction Step Eight
Name
Quantity
150 mL
Type
reactant
Reaction Step Eight
[Compound]
Name
ice
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400 g
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reactant
Reaction Step Eight
Yield
45%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate
Reactant of Route 2
Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate
Reactant of Route 3
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Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate
Reactant of Route 4
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Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate
Reactant of Route 5
Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate

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